molecular formula C13H12ClFN2O2S B3489912 Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

Cat. No.: B3489912
M. Wt: 314.76 g/mol
InChI Key: NRXSYNMDOZXGQH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide.

    Amidation: The carboxylic acid group is converted to the carboxamide by reacting with an amine, such as morpholine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzo[b]thiophene core can be oxidized or reduced under appropriate conditions.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amide derivative.

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to modulate immune responses.

    Biological Studies: The compound is used to investigate the mechanisms of action of various biological pathways, including the STING (stimulator of interferon genes) pathway.

    Chemical Biology: It serves as a tool compound to study protein-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) involves its interaction with specific molecular targets. For example, it has been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation involves binding to the CDN-binding domain of the STING protein, resulting in a conformational change that triggers downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core but may have different substituents.

    Benzofuran-2-carboxamide derivatives: Similar in structure but with an oxygen atom in place of sulfur.

    Thiazole derivatives: Contain a similar heterocyclic structure with sulfur and nitrogen atoms.

Uniqueness

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its ability to modulate the STING pathway sets it apart from other similar compounds, making it a valuable tool in immunological research .

Properties

IUPAC Name

3-chloro-4-fluoro-N-morpholin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-11-10-8(15)2-1-3-9(10)20-12(11)13(18)16-17-4-6-19-7-5-17/h1-3H,4-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXSYNMDOZXGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
Reactant of Route 6
Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

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